molecular formula C14H17NO3 B14535036 2-Propenoic acid, 2-(acetylamino)-3-phenyl-, 1-methylethyl ester, (Z)- CAS No. 62436-68-4

2-Propenoic acid, 2-(acetylamino)-3-phenyl-, 1-methylethyl ester, (Z)-

Cat. No.: B14535036
CAS No.: 62436-68-4
M. Wt: 247.29 g/mol
InChI Key: VVAUQGBBTUEOEI-UHFFFAOYSA-N
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Description

2-Propenoic acid, 2-(acetylamino)-3-phenyl-, 1-methylethyl ester, (Z)- is a chemical compound with a complex structure It is an ester derivative of 2-propenoic acid, featuring an acetylamino group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 2-(acetylamino)-3-phenyl-, 1-methylethyl ester, (Z)- typically involves esterification reactions. One common method is the reaction of 2-propenoic acid with an alcohol in the presence of an acid catalyst. The reaction conditions often include:

    Temperature: Moderate temperatures (50-70°C) to facilitate the reaction.

    Catalyst: Acid catalysts such as sulfuric acid or hydrochloric acid.

    Solvent: Organic solvents like toluene or dichloromethane to dissolve the reactants and products.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process parameters are optimized to achieve high efficiency and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 2-(acetylamino)-3-phenyl-, 1-methylethyl ester, (Z)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the acetylamino group with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the reaction type and conditions.

Scientific Research Applications

2-Propenoic acid, 2-(acetylamino)-3-phenyl-, 1-methylethyl ester, (Z)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of polymers and resins due to its reactive ester group.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 2-(acetylamino)-3-phenyl-, 1-methylethyl ester, (Z)- involves its interaction with molecular targets such as enzymes and receptors. The acetylamino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The phenyl group provides hydrophobic interactions, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Propenoic acid, methyl ester
  • 2-Propenoic acid, 2-methyl-, 1-methylethyl ester
  • 2-Propenoic acid, 2-methyl-, 1,1-dimethylethyl ester

Uniqueness

2-Propenoic acid, 2-(acetylamino)-3-phenyl-, 1-methylethyl ester, (Z)- is unique due to its acetylamino and phenyl groups, which confer distinct chemical properties and reactivity compared to other similar compounds

Properties

CAS No.

62436-68-4

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

propan-2-yl 2-acetamido-3-phenylprop-2-enoate

InChI

InChI=1S/C14H17NO3/c1-10(2)18-14(17)13(15-11(3)16)9-12-7-5-4-6-8-12/h4-10H,1-3H3,(H,15,16)

InChI Key

VVAUQGBBTUEOEI-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C(=CC1=CC=CC=C1)NC(=O)C

Origin of Product

United States

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